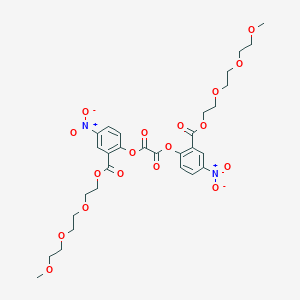
3-Vinylbenzaldehyde
Vue d'ensemble
Description
3-Vinylbenzaldehyde is a versatile compound used in various chemical syntheses and polymerization reactions. It has garnered attention for its application in creating polymers, organic compounds, and as an intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of 3-Vinylbenzaldehyde derivatives involves various methods, including valenzisomerization processes and anionic living polymerization techniques. For instance, Schiess and Chia (1970) described the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde, which equilibrates with its valence isomer under certain conditions (Schiess & Chia, 1970). Similarly, Hirao et al. (1986) synthesized poly(4-vinylbenzaldehyde)s through anionic living polymerization (Hirao, Ishino, & Nakahama, 1986).
Molecular Structure Analysis
The molecular structure of 3-Vinylbenzaldehyde and its derivatives has been extensively studied, revealing insights into their reactivity and properties. Techniques such as X-ray diffraction have been employed to elucidate the structural details of these compounds, aiding in the understanding of their chemical behavior.
Chemical Reactions and Properties
3-Vinylbenzaldehyde participates in various chemical reactions, including Rh(III)-catalyzed annulations, N-heterocyclic carbene/base-mediated domino reactions, and palladium-catalyzed cascade annulations, to form complex organic structures with potential pharmacological interest. These reactions highlight the compound's versatility in organic synthesis (Kuppusamy, Gandeepan, & Cheng, 2015), (Bhaumik, Verma, & Tiwari, 2017).
Applications De Recherche Scientifique
Application 1: Preparation of Various Substituted Imines
- Summary of the Application: 3-Vinylbenzaldehyde can be used in the preparation of various substituted imines .
Application 2: Preparation of 2-(3-vinylphenyl)-1,3-dioxolane
- Summary of the Application: 3-Vinylbenzaldehyde can be used in the preparation of 2-(3-vinylphenyl)-1,3-dioxolane .
Application 3: Preparation of Monomer Bearing a 2,4,5-triphenylimidazole Moiety
- Summary of the Application: 3-Vinylbenzaldehyde can be used in the preparation of a monomer bearing a 2,4,5-triphenylimidazole moiety .
Application 4: Preparation of Poly (3-vinylbenzaldehyde-co-dimethylacrylamide) Copolymers
Safety And Hazards
Propriétés
IUPAC Name |
3-ethenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOVPRCMWIZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275415 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylbenzaldehyde | |
CAS RN |
19955-99-8 | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Vinylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)